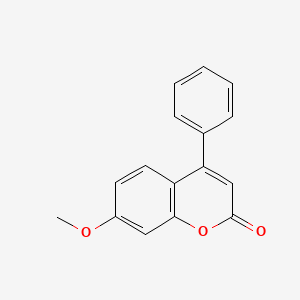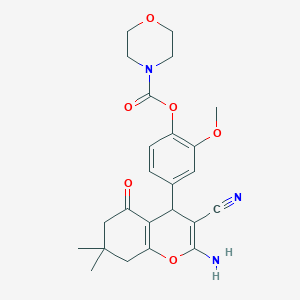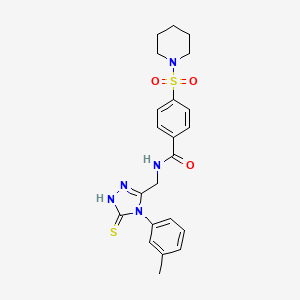
7-methoxy-4-phenyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-methoxy-4-phenyl-2H-chromen-2-one is a compound belonging to the class of coumarins, which are a group of nature-occurring lactones first derived from Tonka beans in 1820 . Coumarins are valuable oxygen-containing heterocycles widely found in nature and have been employed as herbal medicines since early ages . This compound is known for its various biological and pharmaceutical properties.
Métodos De Preparación
The synthesis of 7-methoxy-4-phenyl-2H-chromen-2-one can be achieved through several methods. One common method involves the Pechmann condensation, which is a straightforward method for preparing substituted 4-methyl-2H-chromen-2-ones using a wide spectrum of reaction parameters . This method generally involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst . Another method involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C .
Análisis De Reacciones Químicas
7-methoxy-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium cyanoborohydride for reductive amination and various azoles for substitution reactions . Major products formed from these reactions include coumarin-derived azolyl ethanols and other substituted coumarin derivatives .
Aplicaciones Científicas De Investigación
7-methoxy-4-phenyl-2H-chromen-2-one has a wide range of scientific research applications. It has been studied for its antimicrobial activity, showing significant antibacterial and antifungal activity . It is also used in molecular modeling studies to investigate its interactions with various proteins, such as oxidoreductase .
Mecanismo De Acción
The mechanism of action of 7-methoxy-4-phenyl-2H-chromen-2-one involves its interaction with molecular targets and pathways. For example, docking simulations have shown that piperazine chrome-2-one derivatives of this compound interact with the oxidoreductase enzyme through hydrophobic interactions between the aromatic moieties of the ligand and the lipophilic residues of the binding site . This interaction stabilizes the enzyme-inhibitor complex and contributes to its antibacterial activity .
Comparación Con Compuestos Similares
7-methoxy-4-phenyl-2H-chromen-2-one can be compared with other similar compounds, such as 7-methoxy-2-methyl-3-phenyl-4H-chromen-4-one and 7-methoxy-2H-chromen-2-one . These compounds share similar structural motifs and biological activities but differ in their specific substituents and properties. For example, 7-methoxy-2-methyl-3-phenyl-4H-chromen-4-one has a methyl group at the 2-position, which may influence its chemical reactivity and biological activity .
Propiedades
Número CAS |
2555-31-9 |
|---|---|
Fórmula molecular |
C16H12O3 |
Peso molecular |
252.26 g/mol |
Nombre IUPAC |
7-methoxy-4-phenylchromen-2-one |
InChI |
InChI=1S/C16H12O3/c1-18-12-7-8-13-14(11-5-3-2-4-6-11)10-16(17)19-15(13)9-12/h2-10H,1H3 |
Clave InChI |
SBGYDDPXUVAEDB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]-4-propoxybenzamide](/img/structure/B11662359.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11662367.png)
![6-Amino-4-(2-chloro-6-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11662369.png)
![ethyl (8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(oxo)acetate](/img/structure/B11662378.png)
![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11662386.png)
![N'-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11662393.png)
![ethyl 2-{[(2Z)-2-cyano-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11662405.png)

![dimethyl 2-{1-[(4-bromophenyl)carbonyl]-7-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11662418.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide](/img/structure/B11662422.png)
![2,6-dimethoxy-4-{(E)-[(3-pyridinylcarbonyl)hydrazono]methyl}phenyl acetate](/img/structure/B11662426.png)
![Methyl 6-bromo-5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11662429.png)

![N'-[(E)-1H-indol-3-ylmethylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11662443.png)
